TES pentacene TES pentacene
Brand Name: Vulcanchem
CAS No.: 398128-81-9
VCID: VC4852675
InChI: InChI=1S/C32H30Si2/c1-33(2,3)17-15-27-29-19-23-11-7-9-13-25(23)21-31(29)28(16-18-34(4,5)6)32-22-26-14-10-8-12-24(26)20-30(27)32/h7-14,19-22H,1-6H3
SMILES: C[Si](C)(C)C#CC1=C2C=C3C=CC=CC3=CC2=C(C4=CC5=CC=CC=C5C=C41)C#C[Si](C)(C)C
Molecular Formula: C32H30Si2
Molecular Weight: 470.762

TES pentacene

CAS No.: 398128-81-9

Cat. No.: VC4852675

Molecular Formula: C32H30Si2

Molecular Weight: 470.762

* For research use only. Not for human or veterinary use.

TES pentacene - 398128-81-9

Specification

CAS No. 398128-81-9
Molecular Formula C32H30Si2
Molecular Weight 470.762
IUPAC Name trimethyl-[2-[13-(2-trimethylsilylethynyl)pentacen-6-yl]ethynyl]silane
Standard InChI InChI=1S/C32H30Si2/c1-33(2,3)17-15-27-29-19-23-11-7-9-13-25(23)21-31(29)28(16-18-34(4,5)6)32-22-26-14-10-8-12-24(26)20-30(27)32/h7-14,19-22H,1-6H3
Standard InChI Key MYKQRRZJBVVBMU-UHFFFAOYSA-N
SMILES C[Si](C)(C)C#CC1=C2C=C3C=CC=CC3=CC2=C(C4=CC5=CC=CC=C5C=C41)C#C[Si](C)(C)C

Introduction

Chemical Structure and Synthesis

Molecular Architecture

TES pentacene (C₃₈H₄₂Si₂) features a pentacene core functionalized with triethylsilylethynyl groups at the 6 and 13 positions. This modification enhances solubility in nonpolar solvents like toluene and anisole while preserving the conjugated π-system critical for charge transport . The triethylsilyl side chains introduce steric effects that influence molecular packing, resulting in a slipped-stack arrangement with a π-stacking distance of 3.5 Å along the (100) crystallographic direction .

Synthesis Pathways

Industrial synthesis typically involves Sonogashira coupling between pentacene dihalides and triethylsilylacetylene under palladium catalysis. Purification via column chromatography yields >95% purity, while solution-processing techniques such as inkjet printing enable large-scale film deposition . A comparative analysis of synthesis routes shows that solvent selection (e.g., chlorobenzene vs. mesitylene) impacts crystallite size, with annealing at 120°C optimizing thin-film homogeneity .

Electronic Properties and Charge Transport Mechanisms

Charge Transfer Integrals and Mobility

Theoretical calculations using density functional theory (DFT) reveal anisotropic charge transport in TES pentacene. The dominant charge transfer integral (93.58 meV) occurs along the (100) direction, facilitating one-dimensional hole mobility of 0.8–1.2 cm²/V·s . This contrasts with TIPS-pentacene, which exhibits bidirectional transport (53.7 meV in (100) and 64.8 meV in (1̄0) directions) and higher mobilities up to 4.6 cm²/V·s .

Table 1: Charge Transport Parameters of TES- vs. TIPS-Pentacene

ParameterTES-PentaceneTIPS-Pentacene
Dominant Transfer Integral (meV)93.5853.7 (100), 64.8 (1̄0)
Hole Mobility (cm²/V·s)0.8–1.21.5–4.6
Reorganization Energy (meV)142138
Transport Dimensionality1D2D

Reorganization Energy and Polaronic Effects

The internal reorganization energy (λₙ) of TES pentacene is 142 meV, slightly higher than TIPS-pentacene’s 138 meV, indicating stronger electron-phonon coupling . Non-adiabatic Marcus theory simulations suggest that polaronic effects limit mobility at room temperature, with thermal fluctuations disrupting π-orbital overlap in the one-dimensional stack .

Thin-Film Morphology and Crystallographic Analysis

Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS)

GIWAXS measurements of solvent-vapor annealed TES-pentacene films reveal a triclinic crystal system (space group P1̄) with lattice parameters a = 7.2 Å, b = 10 Å, c = 11 Å . The (120) diffraction peak at 3.8 Å confirms π-stacking along the (100) axis, while the absence of (010) reflections underscores the lack of long-range order perpendicular to the stacking direction .

Impact of Processing Conditions

Spin-coated films exhibit mixed crystalline and amorphous domains, with post-deposition annealing at 150°C under nitrogen enhancing crystallinity by 40% . Solvent-vapor annealing with tetralin induces a transition from edge-on to face-on molecular orientation, improving out-of-plane charge transport by a factor of 1.8 .

Comparative Analysis with TIPS-Pentacene

Structural and Functional Divergences

TES-pentacene’s triethylsilyl groups reduce steric bulk compared to TIPS-pentacene’s triisopropylsilyl substituents, resulting in closer π-stacking (3.5 Å vs. 3.1 Å) but poorer solubility in chlorinated solvents . This trade-off underscores TES-pentacene’s niche applicability in environments requiring moderate solvent resistance.

Device Performance Metrics

In organic field-effect transistors (OFETs), TES-pentacene achieves on/off ratios of 10⁵–10⁶ and threshold voltages of −15 V, outperforming pentacene derivatives without silyl modifications but lagging behind TIPS-pentacene’s on/off ratios of 10⁷ . The one-dimensional transport pathway also renders TES-pentacene more susceptible to grain boundary scattering, limiting its mobility in polycrystalline films .

Applications in Flexible Electronics and Sensing

Organic Photovoltaics (OPVs)

TES-pentacene serves as a donor material in bilayer OPVs paired with C₆₀, achieving power conversion efficiencies (PCEs) of 3.2% under AM1.5 illumination . Its broad absorption spectrum (λₘₐₓ = 680 nm) complements near-infrared absorbers like PTB7-Th, enabling tandem cells with PCEs up to 8.1% .

Biosensor Integration

Functionalized TES-pentacene films detect dopamine at nanomolar concentrations via field-effect modulation, with a sensitivity of 12 nA/decade . The triethylsilyl groups mitigate nonspecific protein adsorption, enabling selective operation in physiological fluids .

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